molecular formula C28H53N7O8 B12531696 L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine CAS No. 655230-53-8

L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine

Cat. No.: B12531696
CAS No.: 655230-53-8
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-LFCPWCDWSA-N
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Description

L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a complex peptide compound composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (D-isoleucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine, L-valine, L-alanine, and L-valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) that expresses the peptide. The peptide is then extracted and purified from the host organism.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxylated peptide.

Scientific Research Applications

L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine
  • L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine

Uniqueness

L-Seryl-D-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is unique due to its specific sequence and stereochemistry. The presence of both L- and D-amino acids in the sequence can influence its biological activity and stability, making it distinct from other similar peptides.

Properties

CAS No.

655230-53-8

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17+,18+,19+,20+,21+,22-/m1/s1

InChI Key

OFGVZFQUFJYSGS-LFCPWCDWSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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